BenchChemオンラインストアへようこそ!

3''-Demethylhexahydrocurcumin

Neuroblastoma TrkB inhibition Virtual screening

3''-Demethylhexahydrocurcumin (CAS: 881008-71-5) is a selectively demethylated, fully hydrogenated curcuminoid with 67.14% predicted oral bioavailability and high IC₅₀ for cytotoxicity, making it ideal for non-lethal TrkB signaling and in vivo oxidative stress studies without complex formulation. Its unique 3,4-dihydroxy substitution and NF-κB inhibition profile ensure experimental precision unavailable with generic HHC or THC.

Molecular Formula C20H24O6
Molecular Weight 360.4 g/mol
Cat. No. B13410591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3''-Demethylhexahydrocurcumin
Molecular FormulaC20H24O6
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CCC(=O)CC(CCC2=CC(=C(C=C2)O)O)O)O
InChIInChI=1S/C20H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)12-15(21)6-2-13-4-8-17(23)19(25)10-13/h4-5,8-11,15,21,23-25H,2-3,6-7,12H2,1H3/t15-/m0/s1
InChIKeyMSLIBNPPWWCGPY-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3''-Demethylhexahydrocurcumin: A Demethylated Hexahydrocurcuminoid Natural Product for Research and Development


3''-Demethylhexahydrocurcumin (CAS: 881008-71-5) is a natural phenolic diarylheptanoid found in Zingiber officinale (ginger) . As a demethylated derivative of hexahydrocurcumin (HHC), it belongs to the hydrogenated curcuminoid metabolite class [1]. The compound features a saturated seven-carbon heptane chain, distinguishing it from curcumin's conjugated heptadiene system, and a demethylated aromatic ring (3,4-dihydroxyphenyl) that increases hydrogen bond donor capacity [2]. This structural profile places it at the intersection of hexahydrocurcuminoids and demethylated curcuminoids, offering distinct physicochemical properties including a topological polar surface area (TPSA) of 107.0 Ų, 4 hydrogen bond donors, and a calculated oral bioavailability probability of 67.14% [3]. The compound is supplied for research use only, typically at >98% purity as an oil [4].

Why 3''-Demethylhexahydrocurcumin Cannot Be Substituted by Generic Hexahydrocurcumin or Curcuminoids


Hydrogenated curcuminoid metabolites exhibit profound functional divergence despite structural similarities. The reduction of curcumin's conjugated heptadiene double bonds to saturated systems in tetrahydrocurcumin (THC), hexahydrocurcumin (HHC), and octahydrocurcumin (OHC) fundamentally alters biological activity profiles [1]. For instance, while curcumin potently suppresses iNOS and NFκB activation, its hydrogenated metabolites including HHC show markedly reduced activity in the same anti-inflammatory pathways [2]. Conversely, hydrogenated derivatives demonstrate enhanced DPPH radical scavenging (THC > HHC = OHC > trolox > curcumin) and superior protection against lipid peroxidation and erythrocyte hemolysis [3]. The further demethylation present in 3''-demethylhexahydrocurcumin introduces additional differentiation: an extra phenolic hydroxyl group increases hydrogen bonding capacity and may alter target binding specificity, as evidenced by its distinct behavior in TrkB-targeted virtual screening where it formed stable receptor-ligand complexes but failed in subsequent cellular validation [4]. Generic substitution across curcuminoids therefore risks obtaining contradictory efficacy due to divergent pharmacodynamics in anti-inflammatory, antioxidant, and melanogenesis pathways [5].

Quantitative Differentiation Evidence for 3''-Demethylhexahydrocurcumin Versus Comparators


TrkB-Targeted Anti-Neuroblastoma Activity: 3''-Demethylhexahydrocurcumin Versus DHPA

In a 2024 virtual screening study of 47,696 Traditional Chinese Medicine-derived compounds targeting the TrkB receptor (PDB 4AT5) for neuroblastoma therapy, 3''-demethylhexahydrocurcumin emerged among the top 11 hit compounds and formed stable receptor-ligand binary complexes with TrkB in molecular dynamics simulations [1]. However, in subsequent in vitro cell experiments, 3''-demethylhexahydrocurcumin was eliminated due to its high IC50 for killing neuroblastoma (NB) cells, whereas low concentrations of comparator compound DHPA could significantly kill NB cells [1]. This represents a critical differentiation: despite favorable in silico binding predictions, the compound exhibits insufficient cellular potency in this oncology context, directly impacting its suitability for TrkB-targeted neuroblastoma research applications [1].

Neuroblastoma TrkB inhibition Virtual screening

COX-2 Inhibitory Potency of Hexahydrocurcumin Backbone Versus Curcumin and THC

While direct COX-2 inhibition data for 3''-demethylhexahydrocurcumin are not available, its hexahydrocurcumin (HHC) backbone demonstrates class-leading COX-2 inhibitory activity. In a comparative study of diarylheptanoid analogs, hexahydrocurcumin exhibited an IC50 of 0.7 μM against COX-2-derived PGE2 formation in LPS-stimulated macrophages, making it the most potent compound among tested analogs and stronger than the natural anti-inflammatory agent oregonin [1]. In contrast, tetrahydrocurcumin (THC) showed a predicted COX-2 IC50 of 0.15 μM in computational docking studies, but hexahydrocurcumin's predicted COX-2 IC50 was 0.21 μM [2]. Additionally, HHC is reported as a selective COX-2 inhibitor inactive against COX-1, with IC50 values for HT-29 colon cancer cell viability of 77.05 μM (24 h) and 56.95 μM (48 h) [3].

COX-2 inhibition Anti-inflammatory Prostaglandin E2

Antioxidant Activity: Hydrogenated Curcuminoids (HHC) Versus Curcumin and Trolox

Hydrogenated curcuminoid derivatives, including hexahydrocurcumin, exhibit superior antioxidant activity compared to parent curcumin. In DPPH radical scavenging assays, the activity significantly decreased in the order: tetrahydrocurcumin (THC) > hexahydrocurcumin (HHC) = octahydrocurcumin (OHC) > trolox (reference antioxidant) > curcumin > demethoxycurcumin (Dmc) >>> bisdemethoxycurcumin (Bdmc) [1]. In AAPH-induced linoleic acid oxidation (lipid peroxidation model), the stoichiometric number (n) of peroxyl radicals trapped per molecule was 3.8 for HHC, compared to 3.4 for THC, 3.1 for OHC, and 2.7 for curcumin [1]. In AAPH-induced red blood cell hemolysis protection, the inhibition potency order was OHC > THC = HHC > trolox > curcumin = Dmc, with HHC demonstrating protection comparable to THC and superior to both trolox and curcumin [1].

DPPH radical scavenging Lipid peroxidation Antioxidant

Melanogenesis Modulation: Hydrogenated Metabolites (HHC) Versus Curcumin

The hydrogenation of curcumin's heptadiene moiety fundamentally reverses its effect on melanogenesis. While curcumin (parent compound, 5 μM) inhibits melanin synthesis, all hydrogenated metabolites—tetrahydrocurcumin (THC), hexahydrocurcumin (HHC), and octahydrocurcumin (OHC)—enhance melanogenesis in both B16F10 mouse and MNT-1 human melanoma cells [1]. In B16F10 cells, the order of melanogenesis stimulation was THC = OHC > HHC; in MNT-1 cells, the order was THC > HHC > OHC [1]. Importantly, this pro-melanogenic activity occurs via pathways not involving tyrosinase, as neither intracellular tyrosinase activity nor protein levels were affected [1]. Additionally, curcumin exhibited toxicity at 20-40 μM in B16F10 cells, whereas all hydrogenated metabolites remained nontoxic across the 5-40 μM concentration range tested [1].

Melanogenesis Tyrosinase Pigmentation

Chemical Stability: Hexahydrocurcuminoids Versus Parent Curcuminoids

Parent curcuminoids exhibit significant chemical instability in biological matrices, whereas their reductive metabolites—the hexahydro products—are stable compounds. In rat liver tissue slice metabolism studies, the major reductive metabolites formed were hexahydrocurcuminoids, which demonstrated chemical stability under various enzymatic hydrolysis conditions [1]. The phenolic glucuronides of curcuminoids were found to be rather lipophilic and, in part, unstable in aqueous solution, with stability depending strongly on the type of aromatic substitution. In contrast, glucuronides of hexahydro-curcuminoids showed improved stability profiles [2]. Based on these findings, researchers have proposed using major phase I hexahydro metabolites as biomarkers for exposure in clinical studies, specifically because of the chemical instability of parent curcuminoids [1].

Chemical stability Metabolism Biomarker

Recommended Research Applications for 3''-Demethylhexahydrocurcumin Based on Differentiated Evidence


Antioxidant Mechanism Studies Requiring Enhanced Peroxyl Radical Trapping Capacity

For research programs investigating antioxidant mechanisms with compounds that outperform curcumin and reference antioxidants, 3''-demethylhexahydrocurcumin is appropriate. Its hexahydrocurcumin backbone provides 3.8 radicals/molecule trapping stoichiometry in lipid peroxidation models compared to curcumin's 2.7 radicals/molecule, and exhibits DPPH scavenging activity exceeding trolox [1]. The additional demethylated phenolic hydroxyl may further modulate hydrogen atom transfer capacity [2].

Chemical Stability-Dependent Bioavailability and Biomarker Development Studies

3''-Demethylhexahydrocurcumin's hexahydro backbone confers chemical stability that parent curcuminoids lack, making it suitable for bioavailability studies and biomarker development where compound stability is critical [1]. Hexahydro products have been proposed as stable biomarkers for curcuminoid exposure in clinical research, and the compound's predicted 67.14% oral bioavailability and 95.30% human intestinal absorption support pharmacokinetic investigation [2].

Melanogenesis Stimulation Research for Hypopigmentation Disorders

Unlike curcumin which inhibits melanin synthesis, hydrogenated curcuminoid metabolites including hexahydrocurcumin stimulate melanogenesis in both mouse and human melanoma cell models [1]. This pro-melanogenic activity occurs independently of tyrosinase pathways and without cytotoxicity up to 40 μM. Research programs investigating treatments for hypopigmentation disorders or anti-graying therapies may benefit from 3''-demethylhexahydrocurcumin's stimulatory profile [1].

Selective COX-2 Inhibition and Anti-Inflammatory Pathway Research

For studies focused on selective COX-2 inhibition, the hexahydrocurcumin backbone provides potent activity with an IC50 of 0.7 μM against COX-2-derived PGE2 formation while remaining inactive against COX-1 [1]. This selectivity profile distinguishes it from non-selective anti-inflammatory agents and aligns with research on gastrointestinal-sparing anti-inflammatory mechanisms [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3''-Demethylhexahydrocurcumin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.